molecular formula C10H11NO B3121213 1H-Indole-5-ethanol CAS No. 281232-81-3

1H-Indole-5-ethanol

Cat. No. B3121213
M. Wt: 161.2 g/mol
InChI Key: GANLUIKBHJYUBU-UHFFFAOYSA-N
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Description

1H-Indole-5-ethanol, also known as Tryptophol, is an aromatic alcohol that induces sleep in humans . It is found in wine as a secondary product of ethanol fermentation . It is also produced by the trypanosomal parasite in sleeping sickness . It forms in the liver as a side-effect of disulfiram treatment .


Synthesis Analysis

A general approach for the synthesis of 1- (1 H -indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5- (1 H -indol-3-yl)-3 H -1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The conformational space of 1H-Indole-3-Acetic Acid (IAA) was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level . Electronic distributions were analyzed at a higher calculation level, thus improving the basis set (B3LYP/6-311++G**) .


Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .


Physical And Chemical Properties Analysis

Indole’s unique physical and chemical properties, such as the network of hydrogen bonds, large surface tension, high specific heat capacity, and high polarity helps many organic reactions to proceed with a high reaction rate and selectivity and to provide excellent yields .

Scientific Research Applications

Crystal Structure Analysis

1H-Indole derivatives have been utilized in studying crystal structures and intermolecular interactions. For instance, the crystal structure of a 1H-indole derivative was analyzed using Hirshfeld surface and X-ray diffraction, providing insights into molecular interactions (Barakat et al., 2017).

Antibacterial and Antifungal Applications

Several 1H-indole derivatives have shown potential in antimicrobial activities. Research has demonstrated their effectiveness against bacterial strains like Escherichia coli and fungal strains such as Aspergillus niger (Anonymous, 2020).

Pharmaceutical Synthesis

1H-Indole derivatives play a significant role in the synthesis of pharmaceutical compounds. Their utility in one-pot synthesis of pharmaceutically interesting compounds has been highlighted, emphasizing eco-friendliness and efficiency (Brahmachari & Banerjee, 2014).

Medicinal Chemistry

Indole derivatives have been explored for their medicinal properties. For instance, a study investigated the medicinal activity of an alkaloidic compound derived from Solanum melongena, exhibiting antibacterial properties (Al-saadi et al., 2016).

Organic Synthesis

1H-Indole derivatives have been used in the synthesis of various organic compounds, as demonstrated in the preparation of pyrazolylindole derivatives using ethanol as a solvent (Jukić et al., 1999).

Spectroscopy Studies

The interaction between 1H-indole derivatives and polar molecules has been studied using spectroscopy, providing insights into complex formation and photophysical properties (Belletěte et al., 1986).

Catalysis Research

1H-Indole derivatives have been involved in studies of catalysis, such as the silicon-directed oxa-Pictet-Spengler cyclizations, highlighting their utility in organic reactions (Zhang et al., 2005).

Biological Activity Studies

Research into the biological functions of 1H-indole derivatives, particularly in relation to antimicrobial activity, has been conducted, assessing their potential in treating bacterial and fungal infections (Al-Obaidy et al., 2020).

Green Chemistry

1H-Indole derivatives have been used in the development of green chemistry protocols, emphasizing eco-friendly synthesis of biologically active compounds (Kaur et al., 2020).

Chemical Analysis

Optimized methods for the determination of indole derivatives have been developed, enhancing the understanding of their chemical properties (Kysilka & Wurst, 1988).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

properties

IUPAC Name

2-(1H-indol-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5,7,11-12H,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANLUIKBHJYUBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-5-ethanol

CAS RN

281232-81-3
Record name 2-(1H-indol-5-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) mixture of 1.56 g (38.9 mmol) of a 60% dispersion of sodium hydride in 10 mL THF is slowly added a solution of 5.05 g (25.9 mmol) 5-bromoindole (Acros) in 20 mL THF. After H2 evolution stopped (˜10 min) the mixture is cooled to −78° C., and 25.9 mL (64.8 mmol) of a 2.5 M hexane solution of n-butyllithium is added dropwise. After five minutes, added 16.8 mL (38.9 mmol) of a 2.3 M THF stock solution of ethylene oxide and removed cooling bath. After 90 minutes, quenched with 5 mL distilled water. The organic layer is then poured away from the inorganic salts and concentrated. The resulting residue is chromatographed (1:1 hexane:ethyl acetate) to provide 2.24 g of the product as a yellow oil in 54% yield. 1H NMR (CDCl3): δ 2.96 (2H, t, J=6.5 Hz), 3.88 (2H, m), 6.51 (1H, m), 7.06 (1H, dd, J1=8.5 Hz, J2=1.5 Hz), 7.19 (1H, m), 7.33 (1H, d, J=8.5 Hz), 7.49 (1H, s), 8.19 (1H, br). MS (EI) m/z 161 M+, 130 (M−CH2OH)+.
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Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
邹先文 - 2017 - 福建师范大学
Number of citations: 0

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